5-bromo-N-methoxypyridine-3-carboxamide
Overview
Description
5-Bromo-N-methoxypyridine-3-carboxamide is a chemical compound with the molecular formula C7H7BrN2O2 . It is used in pharmaceutical testing and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromo group at the 5th position, a methoxy group at the N-position, and a carboxamide group at the 3rd position . The molecular weight of the compound is 231.05 .Scientific Research Applications
Synthesis and Chemical Properties
5-bromo-N-methoxypyridine-3-carboxamide is utilized in various synthetic pathways due to its unique chemical properties. For example, it serves as a carboxylic acid moiety in the synthesis of potent antagonists for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors. An efficient synthesis method has been described, highlighting its role in the development of neurologically active compounds (Hirokawa, Horikawa, & Kato, 2000).
Radioligand Development
In the field of radiopharmaceuticals, derivatives of this compound are synthesized for imaging purposes, such as the development of PET radioligands for imaging orexin-2 receptors. This showcases the compound's utility in creating diagnostic tools for neurodegenerative diseases and sleep disorders (Gao, Wang, & Zheng, 2016).
Antiviral and Antimicrobial Studies
Compounds derived from this compound have been evaluated for their microbiological activity. Some derivatives have shown notable bacteriostatic and tuberculostatic activities, indicating potential applications in the development of new antimicrobial agents (Miszke, Foks, Brożewicz, Kędzia, Kwapisz, & Zwolska, 2008).
Properties
IUPAC Name |
5-bromo-N-methoxypyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-10-7(11)5-2-6(8)4-9-3-5/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENAHIKZBJUMNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CC(=CN=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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